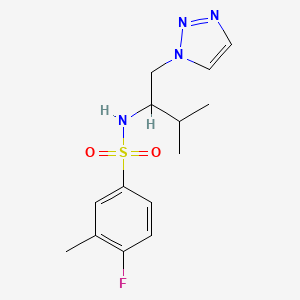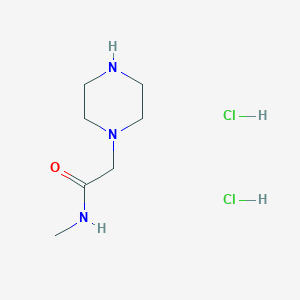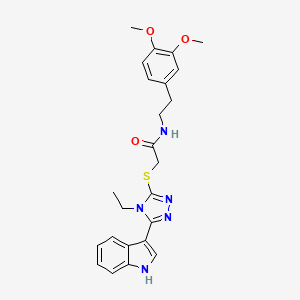![molecular formula C19H17ClN2O3S B2357865 4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine CAS No. 866811-94-1](/img/structure/B2357865.png)
4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine, also known as BSQCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that contains a benzenesulfonyl group and a morpholine ring. BSQCM has been shown to exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects.
Applications De Recherche Scientifique
Electron-transfer Complexation
Morpholine derivatives have been widely used in various organic syntheses due to their ability to form intermolecular charge-transfer (CT) complexes with π–acceptors. These complexes have been spectrophotometrically investigated, revealing their potential in understanding electron-transfer mechanisms in organic molecules (Al-Wasidi et al., 2019).
Hydrogen-bond Networks
The study of hydrogen-bonded complexes involving morpholine and chloranilic acid has led to the elucidation of one- and two-dimensional hydrogen-bond networks. These findings contribute to the understanding of molecular interactions and the design of molecular assemblies (Ishida & Kashino, 1999).
Organic Synthesis
Research has demonstrated the synthesis of complex organic molecules involving morpholine derivatives, contributing to the development of new synthetic methods and the creation of novel compounds with potential applications in various fields of chemistry (Titov & Grishchenko, 1972).
Molecular Structure
The study of molecular structures, such as that of a caged Zn2+ probe with a morpholine derivative, enhances our understanding of molecular conformation and interaction. These insights are crucial for the development of new materials and sensors (Aoki et al., 2008).
Oligosaccharide Synthesis
Benzenesulfinyl morpholine has been introduced as a new promoter for the activation of thioglycosides, facilitating oligosaccharide synthesis. This research contributes to the field of carbohydrate chemistry, enabling the efficient assembly of complex oligosaccharides (Wang et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells .
Mode of Action
It is known that the compound interacts with its target, cathepsin s, and inhibits its activity . This inhibition could lead to a decrease in antigen presentation, thereby modulating the immune response .
Biochemical Pathways
Given its target, it is likely that the compound affects the antigen processing and presentation pathway .
Result of Action
By inhibiting cathepsin s, the compound could potentially modulate the immune response .
Propriétés
IUPAC Name |
4-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUSFJKGFYVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)



![[2-(2-nitroanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2357794.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)

![5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2357803.png)